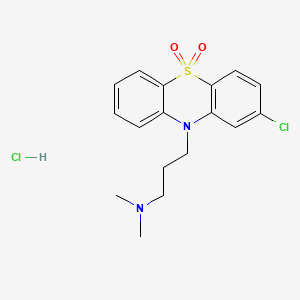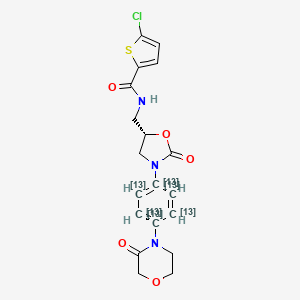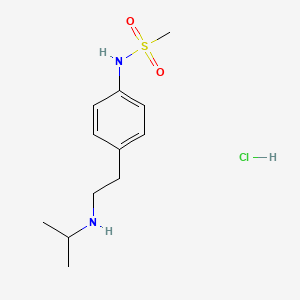
去氧索他洛尔盐酸盐
描述
Deoxysotalol hydrochloride is a chemical compound with the molecular formula C12H20N2O2S·HCl It is a derivative of sotalol, a well-known beta-blocker used primarily for its antiarrhythmic properties
科学研究应用
Deoxysotalol hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its potential effects on biological systems, particularly in the context of its beta-blocking properties.
Medicine: Investigated for its potential therapeutic applications, especially in the treatment of cardiac arrhythmias.
Industry: Used in the development of new pharmaceutical formulations and as a quality control standard in the pharmaceutical industry.
作用机制
Target of Action
Deoxysotalol hydrochloride is a derivative of Sotalol . Sotalol is a methane sulfonanilide beta adrenergic antagonist . It targets the rapid potassium channels and beta-1 adrenoceptors in the myocardium . The beta-1 adrenoceptors play a crucial role in regulating the heart rate and force of contraction .
Mode of Action
Deoxysotalol hydrochloride, like Sotalol, acts as a competitive inhibitor of the rapid potassium channels . This inhibition lengthens the duration of action potentials and the refractory period in the atria and ventricles . It also inhibits beta-1 adrenoceptors in the myocardium . The inhibition of rapid potassium channels increases as heart rate decreases . These actions combine to produce a negative inotropic effect that reduces the strength of contractility of muscle cells in the heart .
Biochemical Pathways
By blocking the beta-1 adrenoceptors, it disrupts the normal signaling process, leading to a decrease in heart rate and contractility .
Pharmacokinetics
Sotalol, its parent compound, is well absorbed and has a large volume of distribution .
Result of Action
The primary result of Deoxysotalol hydrochloride’s action is a decrease in heart rate and contractility. This can be beneficial in conditions where a reduction in heart workload is desired, such as in the treatment of hypertension or heart failure .
生化分析
Biochemical Properties
The biochemical properties of Deoxysotalol hydrochloride are not well-studied. Based on its relation to sotalol, it may interact with various enzymes, proteins, and other biomolecules. Sotalol is known to be a competitive inhibitor of the rapid potassium channel . This inhibition lengthens the duration of action potentials and the refractory period in the atria and ventricles . Deoxysotalol hydrochloride might exhibit similar interactions.
Cellular Effects
Sotalol, its parent compound, is known to have significant effects on various types of cells, particularly cardiac cells . It influences cell function by altering the duration of action potentials and the refractory period, which can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Sotalol, its parent compound, exerts its effects at the molecular level by competitively inhibiting the rapid potassium channel . This leads to a lengthening of the duration of action potentials and the refractory period in the atria and ventricles . Deoxysotalol hydrochloride might have a similar mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of deoxysotalol hydrochloride typically involves the reaction of methanesulfonamide with a substituted phenyl compound. The process includes several steps:
Formation of the Intermediate: The initial step involves the reaction of methanesulfonamide with a substituted phenyl compound to form an intermediate.
Hydrochloride Formation: The intermediate is then reacted with hydrochloric acid to form deoxysotalol hydrochloride.
Industrial Production Methods: In industrial settings, the production of deoxysotalol hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The product is purified using techniques such as crystallization and filtration to remove impurities and obtain the final product.
化学反应分析
Types of Reactions: Deoxysotalol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
相似化合物的比较
- Sotalol
- Propranolol
- Atenolol
- Metoprolol
属性
IUPAC Name |
N-[4-[2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S.ClH/c1-10(2)13-9-8-11-4-6-12(7-5-11)14-17(3,15)16;/h4-7,10,13-14H,8-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOMQHDZXSGJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=C(C=C1)NS(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16974-44-0 | |
| Record name | Methanesulfonamide, N-[4-[2-[(1-methylethyl)amino]ethyl]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16974-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxysotalol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016974440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-(2-(Isopropylamino)ethyl)phenyl)methanesulfonamide Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEOXYSOTALOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/972E9KQ0U9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


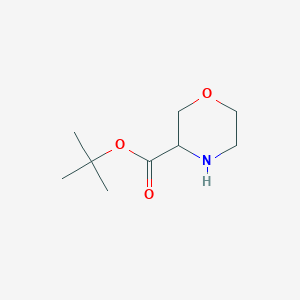

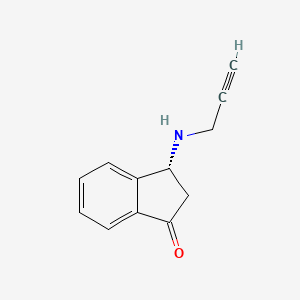
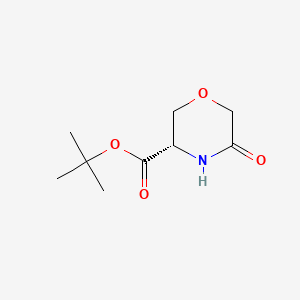
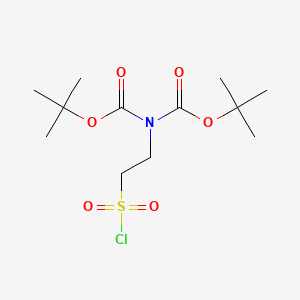
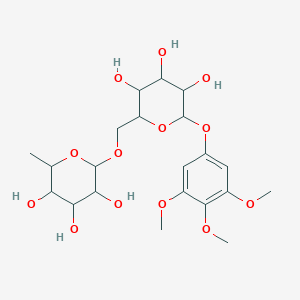
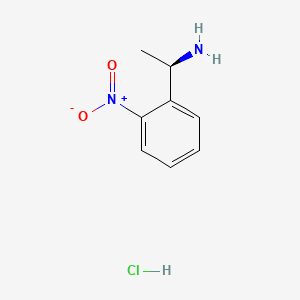
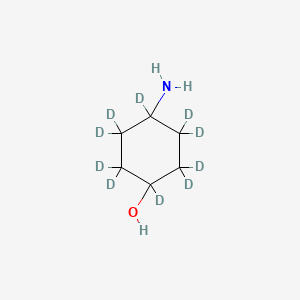
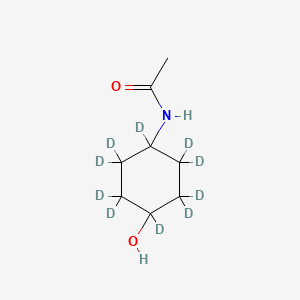
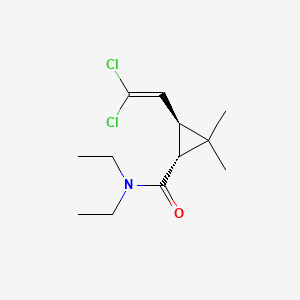
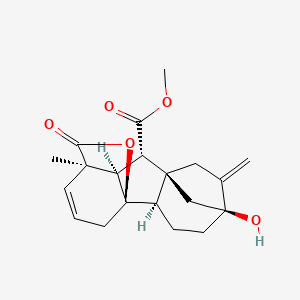
![(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B569018.png)
